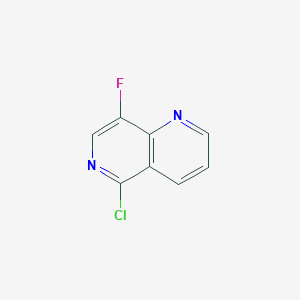
(+-)Epichlorohydrin-epoxy-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epichlorohydrin, also known as (±)-Epichlorohydrin or ECH, is an organochlorine compound and an epoxide . It is a colorless liquid with a pungent, garlic-like odor . The presence of both an epoxide ring and a chlorine atom in the molecule allows epichlorohydrin to readily undergo a variety of chemical reactions with many types of compounds .
Synthesis Analysis
Epichlorohydrin can be synthesized from glycerin, a byproduct of biodiesel production . The synthesis of glycerol glycidyl ether (GGE) monomer often requires excessive epichlorohydrin (ECH) . Epichlorohydrin preparation methods can be classified as follows :Molecular Structure Analysis
Epichlorohydrin is a chiral molecule generally existing as a racemic mixture of right-handed and left-handed enantiomers . The occurrence of organochlorides was predicted based on the data from high-performance liquid chromatography/electrospray ionization mass spectrometry .Chemical Reactions Analysis
Epichlorohydrin is a highly reactive electrophilic compound . It is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents, and elastomers . ECH derived organochloride containing byproducts from monomer production may be present in the eluent of the polymer networks prepared by cationic ring-opening polymerization .Physical And Chemical Properties Analysis
Epichlorohydrin is a colorless liquid with a pungent, garlic-like odor . It is moderately soluble in water, but miscible with most polar organic solvents . It has a boiling point of 117.9 °C .Safety And Hazards
Propriétés
Numéro CAS |
1202050-51-8 |
|---|---|
Nom du produit |
(+-)Epichlorohydrin-epoxy-d3 |
Formule moléculaire |
C14H11ClO3 |
Poids moléculaire |
0 |
Synonymes |
(+-)Epichlorohydrin-epoxy-d3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(3-Chloroanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181243.png)
![4-[3-(2-Methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181244.png)
![4-[3-(4-Bromoanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181245.png)
![2-[3-(2-Methoxyanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181249.png)

![N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1181259.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1181261.png)
![4-[3-(4-Bromoanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1181262.png)
![4-[3-(4-Bromoanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181263.png)